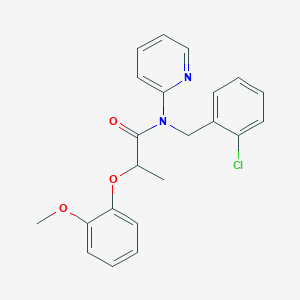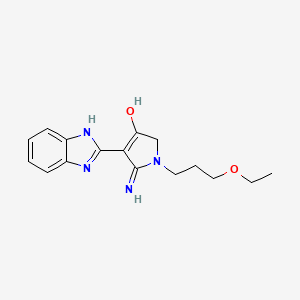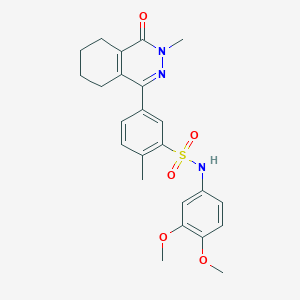![molecular formula C20H16Cl2N2O4S B11313848 2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313848.png)
2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with the molecular formula C20H16Cl2N2O4S and a molecular weight of 451.33 . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the pyrimidine ring. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methyl groups and other substituents allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the nature of the target and the context of the interaction. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
When compared to other similar compounds, 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: This compound shares the 2,4-dimethylphenyl group but differs in its overall structure and functional groups.
Other pyrimidine derivatives: These compounds may have different substituents on the pyrimidine ring, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C20H16Cl2N2O4S |
|---|---|
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-12-3-8-17(13(2)9-12)28-19(25)18-16(22)10-23-20(24-18)29(26,27)11-14-4-6-15(21)7-5-14/h3-10H,11H2,1-2H3 |
Clave InChI |
NAILMDVYRZBNJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11313774.png)

![5-chloro-3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313790.png)
![2-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11313793.png)
![N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11313799.png)
![methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11313813.png)
![5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313827.png)

![6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313843.png)

![2-(4-tert-butylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11313852.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11313864.png)

